5-chloro-2-iodo-4-methylphenol
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Overview
Description
5-chloro-2-iodo-4-methylphenol is an organic compound with the molecular formula C7H6ClIO It is a halogenated phenol, characterized by the presence of chlorine and iodine atoms attached to a methylphenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
5-chloro-2-iodo-4-methylphenol can be synthesized through several methods. One common approach involves the direct iodination of 2-methylphenol in aqueous alcohol solvents using a reagent prepared in situ from sodium hypochlorite and sodium iodide . This method ensures the selective introduction of iodine at the desired position on the phenol ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale iodination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-iodo-4-methylphenol undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) on the phenol ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The phenolic group can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Strong nucleophiles such as sodium hydroxide or potassium tert-butoxide can be used to replace the halogen atoms.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki–Miyaura coupling reactions.
Major Products Formed
Substitution: Depending on the nucleophile, products can include various substituted phenols.
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones and other reduced derivatives.
Coupling: Biaryl compounds and other coupled products.
Scientific Research Applications
5-chloro-2-iodo-4-methylphenol has several applications in scientific research:
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-chloro-2-iodo-4-methylphenol involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds and interact with enzymes and receptors, influencing biological pathways. The halogen atoms can also participate in halogen bonding, further modulating its activity. These interactions can lead to changes in cellular processes, making it a valuable compound in drug development and biochemical research .
Comparison with Similar Compounds
Similar Compounds
4-iodo-2-methylphenol: Similar structure but lacks the chlorine atom.
5-chloro-2-methylphenol: Similar structure but lacks the iodine atom.
4-chloro-2-iodophenol: Similar structure but lacks the methyl group.
Uniqueness
5-chloro-2-iodo-4-methylphenol is unique due to the presence of both chlorine and iodine atoms on the phenol ring, which imparts distinct chemical reactivity and potential for diverse applications. The combination of these halogens with the phenolic group enhances its utility in various synthetic and research applications.
Properties
CAS No. |
2088368-74-3 |
---|---|
Molecular Formula |
C7H6ClIO |
Molecular Weight |
268.5 |
Purity |
95 |
Origin of Product |
United States |
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